Home > Products > Screening Compounds P109794 > SHP099 hydrochloride
SHP099 hydrochloride - 2200214-93-1

SHP099 hydrochloride

Catalog Number: EVT-3318802
CAS Number: 2200214-93-1
Molecular Formula: C16H20Cl3N5
Molecular Weight: 388.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SHP099 hydrochloride is a known inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) []. SHP2 plays a crucial role in the protein tyrosine phosphatases pathway, which regulates cell proliferation, diversity, migration, and metabolism []. Dysregulation of SHP2 is closely associated with cancer development [].

Future Directions

While the abstract does not explicitly mention future directions for SHP099 hydrochloride, it highlights the need for new anticancer drugs due to the evolving nature of cancer and its diverse pathways []. Further research on SHP099 hydrochloride could focus on:

Overview

SHP099 hydrochloride is a small-molecule inhibitor specifically targeting the protein tyrosine phosphatase SHP2, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention in the field of cancer research due to its potential as an anti-cancer agent, particularly in the context of tumors driven by receptor tyrosine kinases. The allosteric inhibition mechanism of SHP099 stabilizes the autoinhibited conformation of SHP2, which is often disrupted by oncogenic mutations .

Source

SHP099 hydrochloride was developed as part of a broader effort to create selective inhibitors for protein tyrosine phosphatases. It is synthesized through various chemical processes that allow for its potent inhibition of SHP2 without affecting other phosphatases like SHP1 . The compound is commercially available from several suppliers for research purposes.

Classification

SHP099 hydrochloride falls under the classification of protein tyrosine phosphatase inhibitors. More specifically, it is categorized as an allosteric inhibitor, which means it binds to a site other than the active site of SHP2, inducing a conformational change that inhibits its activity .

Synthesis Analysis

Methods

The synthesis of SHP099 hydrochloride involves several key steps that include the formation of a pyrazine core structure. The synthetic pathway typically includes:

  1. Formation of Pyrazine Derivatives: Starting materials undergo reactions such as cyclization and substitution to form the pyrazine ring.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the potency and selectivity of the compound.
  3. Hydrochloride Salt Formation: The final product is converted into its hydrochloride form to improve solubility and stability.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of SHP099 hydrochloride .

Molecular Structure Analysis

Structure

The molecular structure of SHP099 hydrochloride can be represented as follows:

  • Chemical Formula: C₁₃H₁₅ClN₄O
  • Molecular Weight: Approximately 282.74 g/mol

The compound features a pyrazine ring substituted with various functional groups that contribute to its inhibitory activity against SHP2.

Data

Crystallographic studies have provided insights into the binding interactions between SHP099 and SHP2, revealing how the inhibitor stabilizes the enzyme in an autoinhibited conformation. This structural data is critical for understanding the mechanism of action and guiding further drug design efforts .

Chemical Reactions Analysis

Reactions

SHP099 hydrochloride primarily engages in non-covalent interactions with SHP2, including hydrogen bonding and hydrophobic interactions. The binding process can be summarized as follows:

  1. Binding Affinity: The inhibitor binds to an allosteric site on SHP2.
  2. Conformational Change: This binding induces a conformational change that stabilizes the autoinhibited state of SHP2.
  3. Inhibition Mechanism: The result is a decrease in phosphatase activity, effectively inhibiting downstream signaling pathways involved in tumor growth .

Technical Details

The inhibitory potency of SHP099 can be quantified using IC50 values, with reported values around 0.071 µM against wild-type SHP2, demonstrating its high efficacy .

Mechanism of Action

Process

The mechanism by which SHP099 exerts its effects involves several key steps:

  1. Allosteric Binding: Upon binding to SHP2, SHP099 stabilizes the enzyme in a closed conformation.
  2. Disruption of Oncogenic Activity: This stabilization counters the effects of oncogenic mutations that typically promote an open conformation conducive to phosphatase activity.
  3. Inhibition of Tumor Growth: By inhibiting SHP2 activity, SHP099 disrupts signaling pathways that promote cancer cell proliferation and survival .

Data

Studies have shown that the presence of oncogenic mutations significantly affects the binding affinity and inhibitory potency of SHP099, highlighting its potential utility in targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in water and organic solvents
  • Melting Point: Data on melting point may vary; specific experimental conditions should be referenced for accurate measurements.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.
  • Reactivity: Generally stable but should be handled with care due to potential reactivity with strong oxidizing agents.

Relevant data regarding these properties can be found in supplier datasheets and peer-reviewed literature on pharmacological studies involving SHP099 hydrochloride .

Applications

SHP099 hydrochloride has significant applications in scientific research, particularly in cancer biology:

  • Cancer Therapeutics: As an allosteric inhibitor of SHP2, it is being explored as a potential treatment for various cancers, especially those characterized by aberrant receptor tyrosine kinase signaling.
  • Immunotherapy Research: Studies suggest that inhibiting SHP2 can enhance anti-tumor immunity, making it a candidate for combination therapies with immune checkpoint inhibitors like PD-1 blockers .
  • Biochemical Studies: Used extensively in biochemical assays to understand the role of protein tyrosine phosphatases in cellular signaling pathways.
Introduction to SHP2 as a Therapeutic Target in Oncogenesis

SHP2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase pivotal in regulating cell proliferation, differentiation, and survival. Its dual role in oncogenesis—directly driving tumor growth and suppressing anti-tumor immunity—positions it as a compelling therapeutic target. SHP2’s structural architecture comprises two Src homology 2 (SH2) domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 adopts an autoinhibited conformation where the N-SH2 domain occludes the PTP active site, constraining phosphatase activity.

Role of SHP2 in Tyrosine Phosphatase Signaling Networks

SHP2 acts as a critical node in multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway. Upon activation by growth factors, cytokines, or immune checkpoint receptors, SHP2 undergoes conformational changes that expose its PTP domain, enabling it to dephosphorylate signaling intermediates like GAB1/2 and SOS1. This promotes RAS-GTP loading and subsequent activation of the RAF-MEK-ERK cascade, driving cell proliferation and survival [1] [2]. Beyond RAS/MAPK, SHP2 modulates:

  • PD-1/PD-L1 immune checkpoint signaling: As a downstream effector of PD-1, SHP2 dephosphorylates key TCR signaling molecules (e.g., CD3ζ, ZAP70), dampening T-cell activation and promoting tumor immune evasion [1] [4].
  • Cytokine receptor pathways: SHP2 facilitates JAK-STAT and PI3K-AKT signaling, influencing cell survival and metastasis [2] [8].

Table 1: Key Signaling Pathways Regulated by SHP2

PathwayUpstream ActivatorsKey SubstratesDownstream Effects
RAS-MAPKRTKs (EGFR, FGFR), CytokinesGAB1/2, SOS1Cell proliferation, survival
PD-1 Immune CheckpointPD-1 engagementCD3ζ, ZAP70T-cell anergy, immune evasion
JAK-STATIL-6, IFN-γJAKs, STATsInflammation, survival
PI3K-AKTInsulin, IGF-1PI3K regulatorsMetabolism, apoptosis avoidance

Pathogenic Implications of PTPN11 Mutations in Cancer and Developmental Disorders

Activating mutations in PTPN11 are pathogenic drivers in multiple diseases:

  • Cancer: Somatic PTPN11 mutations occur in 35% of juvenile myelomonocytic leukemia (JMML), 5% of acute myeloid leukemia (AML), and subsets of solid tumors (e.g., colon, lung). The most prevalent mutation, E76K, resides at the N-SH2/PTP interface and destabilizes the autoinhibited conformation, leading to hyperactive basal phosphatase activity. Structural analyses reveal that E76K induces a 120-degree rotation of the C-SH2 domain, forcing SHP2 into an "open" state that exposes the catalytic site and ablates the SHP099 binding pocket [2].
  • Developmental disorders: Germline PTPN11 mutations cause 50% of Noonan Syndrome cases, characterized by cardiac defects and growth retardation. These mutations (e.g., D61Y, E69K) similarly impair autoinhibition but exhibit weaker activation than oncogenic variants [2] [6].

Mutant SHP2 proteins exhibit differential sensitivity to allosteric inhibition. For example, SHP099’s half-maximal inhibitory concentration (IC₅₀) for SHP2E76K (2.9 μM) is >40-fold higher than for wild-type SHP2 (0.07 μM), highlighting mutation-dependent resistance [6].

Table 2: Biochemical Impact of Oncogenic SHP2 Mutations

MutationLocationStructural ConsequenceBasal Activity vs. WTSHP099 IC₅₀ (μM)
Wild-typeN/AStable autoinhibited conformation0.07
E76KN-SH2/PTP interfaceDisrupts autoinhibition; promotes open conformation>100×2.896
D61YN-SH2Weakly destabilizes autoinhibition~10×1.241
E69KN-SH2Moderately destabilizes autoinhibition~20×0.416
A72VN-SH2Moderately destabilizes autoinhibition~25×1.968

Rationale for Allosteric Inhibition Strategies

Traditional catalytic-site phosphatase inhibitors face challenges due to poor selectivity and bioavailability. SHP099, a first-in-class allosteric inhibitor, exploits SHP2’s autoinhibitory mechanism by binding a tunnel-shaped pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains. This stabilizes the closed conformation, preventing phosphoprotein engagement and blocking signal transduction [2] [5]. Key advantages include:

  • High selectivity: SHP099’s binding site is unique to SHP2, minimizing off-target effects against other phosphatases (e.g., SHP1, PTP1B) [5].
  • Mutation-dependent efficacy: While strongly inhibiting wild-type SHP2 and weakly activated mutants (e.g., E69K), SHP099 poorly suppresses hyperactive variants like E76K. However, structural studies show SHP099 forcibly reverts SHP2E76K to the closed state, suggesting higher doses may overcome resistance [2].
  • Dual anti-tumor mechanisms:
  • Cell-intrinsic: Suppresses RAS/MAPK signaling in RTK-driven cancers (e.g., pancreatic, NSCLC) [6].
  • Immune-modulatory: Augments cytotoxic T-cell function by blocking SHP2’s role in PD-1 signaling, evidenced by increased CD8+IFN-γ+ T cells and granzyme B/perforin expression in tumors [1] [4].

Table 3: Comparing SHP2 Inhibitor Modalities

Inhibitor TypeMechanismAdvantagesLimitations
CatalyticBlocks PTP active siteTargets all mutantsLow selectivity; poor bioavailability
Allosteric (SHP099)Stabilizes autoinhibited stateHigh selectivity; oral bioavailabilityWeaker against strong mutants (e.g., E76K)
PROTACsDegrades SHP2 proteinPotent against resistant mutantsPreclinical stage; delivery challenges

Properties

CAS Number

2200214-93-1

Product Name

SHP099 hydrochloride

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride

Molecular Formula

C16H20Cl3N5

Molecular Weight

388.7

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.